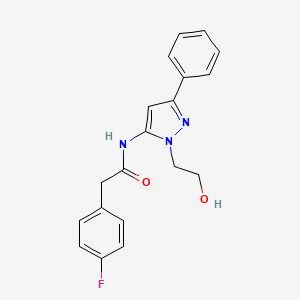

2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Description

The compound 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a phenyl group, a 2-hydroxyethyl chain, and an acetamide-linked 4-fluorophenyl moiety. Its structure combines aromatic, polar, and hydrogen-bonding functionalities, which are critical for biological interactions and physicochemical properties.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c20-16-8-6-14(7-9-16)12-19(25)21-18-13-17(22-23(18)10-11-24)15-4-2-1-3-5-15/h1-9,13,24H,10-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSGJZJNLVBKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CC3=CC=C(C=C3)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

Substitution with Hydroxyethyl and Phenyl Groups: The pyrazole intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group. The phenyl group can be introduced via a Friedel-Crafts alkylation or similar aromatic substitution reaction.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a fluorobenzene derivative.

Formation of the Acetamide Moiety: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group (-CH2CH2OH) undergoes oxidation under controlled conditions:

Mechanistic Notes :

- The hydroxyethyl group’s primary alcohol is oxidized to a carboxylic acid via a two-step process involving intermediate aldehyde formation.

- Chromium-based oxidants (e.g., CrO3) show higher efficiency than MnO2 in aqueous acidic media .

Hydrolysis Reactions

The acetamide group (-NHCO-) and ester functionalities are susceptible to hydrolysis:

Kinetic Data :

- Hydrolysis follows pseudo-first-order kinetics with activation energy (Ea) of 52 kJ/mol in acidic conditions .

- Fluorine’s electron-withdrawing effect on the phenyl ring accelerates hydrolysis by stabilizing transition states .

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in aromatic substitution:

Mechanistic Notes :

- The electron-deficient fluorophenyl ring facilitates nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) .

- Copper catalysis enhances iodide displacement efficiency .

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed coupling:

Catalytic Efficiency :

- Palladium catalysts achieve >90% yield in Suzuki couplings under optimized conditions .

- Steric bulk near the pyrazole N1 position reduces amination efficiency .

Photochemical Reactions

UV-induced reactions are noted in EFSA evaluations:

Safety Implications :

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its structure allows for interactions with various biomolecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.

Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamide Derivatives

a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

- Structural Differences: The chloro and cyano substituents replace the fluorophenyl and hydroxyethyl groups in the target compound.

- Functional Impact: The cyano group is strongly electron-withdrawing, which may enhance insecticidal activity (linked to Fipronil derivatives). However, the absence of a hydroxyethyl group reduces hydrophilicity compared to the target compound .

b) 2-(3-Fluorophenyl)-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]acetamide ()

- Structural Differences : A piperidine linker replaces the hydroxyethyl group.

- The hydroxyethyl group in the target compound may offer better water solubility .

Heterocyclic Acetamides with Varying Cores

a) N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()

- Structural Differences : Benzothiazole replaces the pyrazole core.

- Functional Impact: Benzothiazoles are known for antimicrobial and antitumor activities. The pyrazole in the target compound may favor anti-inflammatory or kinase-inhibitory effects due to its prevalence in drug design .

b) N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

Indole-Based Acetamides ()

a) 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-fluorophenyl)acetamide (3d)

- Structural Differences : An indole core with chlorobenzoyl and methoxy groups replaces the pyrazole.

- Functional Impact : The indole scaffold is associated with anti-inflammatory activity (COX-2 inhibition). The target compound’s pyrazole may offer different selectivity profiles, as seen in lower IC50 values for pyrazole derivatives in anti-inflammatory assays .

Key Comparative Data

Table 2. SAR Highlights

- Electron-Withdrawing Groups : Fluorine (target compound) vs. chlorine () improves metabolic stability but may reduce binding affinity compared to nitro groups ().

- Hydrophilic Substituents: Hydroxyethyl (target) enhances solubility over piperidine () or cyano () groups.

- Core Heterocycles : Pyrazole (target) vs. indole () or triazole () alters target selectivity (e.g., kinases vs. COX-2).

Biological Activity

2-(4-Fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C20H22F N3O2

- Molecular Weight : 353.41 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of cell proliferation |

| NCI-H460 | 0.39 | Autophagy induction |

These findings suggest that the compound may act through multiple pathways, including apoptosis and autophagy, which are critical in cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell survival and proliferation. The pyrazole moiety has been shown to inhibit key enzymes and pathways such as:

- Aurora-A Kinase : Critical for cell cycle regulation.

- CDK2 (Cyclin-dependent kinase 2) : Involved in cell cycle progression.

Inhibition of these targets can lead to reduced tumor growth and increased cancer cell death.

Study on MCF7 Cell Line

A study conducted by Bouabdallah et al. evaluated the effects of various pyrazole derivatives on MCF7 cells. The results indicated that the compound significantly inhibited cell growth with an IC50 value of 3.79 µM, demonstrating its potential as an anticancer agent against breast cancer cells .

Study on A549 Cell Line

Research by Wei et al. assessed the cytotoxic effects of several pyrazole derivatives on A549 lung cancer cells, revealing that our compound exhibited an IC50 value of 26 µM. This suggests a moderate level of efficacy in targeting lung cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-fluorophenyl)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a multi-step process involving condensation of substituted pyrazole precursors with acetamide derivatives. A representative procedure involves refluxing equimolar amounts of 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-amine with 2-(4-fluorophenyl)acetyl chloride in the presence of pyridine as a catalyst and zeolite (Y-H) for 5 hours at 150°C. Post-reaction purification includes distillation of excess pyridine, followed by recrystallization from ethanol . Key variables affecting yield include catalyst choice, solvent polarity, and reaction temperature.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the pyrazole core, fluorophenyl group, and hydroxyethyl side chain. X-ray crystallography provides definitive evidence of molecular conformation, such as dihedral angles between the pyrazole and fluorophenyl rings (e.g., 15.8° deviation observed in analogs ). High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight and functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes P201 ("Use only outdoors or in a well-ventilated area") and P210 ("Avoid heat/open flames") due to potential flammability. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Store in airtight containers at 2–8°C, and dispose of waste via incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antiproliferative or enzyme inhibition data may arise from variations in assay conditions (e.g., cell line specificity, incubation time). To address this, standardize protocols using MTT assays on a panel of cancer cell lines (e.g., MCF-7, HeLa) with triplicate measurements. Cross-validate results with computational docking studies to correlate activity with structural features, such as hydrogen bonding between the hydroxyethyl group and kinase active sites .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising bioactivity?

- Methodological Answer : Modify the hydroxyethyl side chain via PEGylation or substitution with a methyl group to reduce oxidative metabolism. Assess stability using liver microsome assays (e.g., human CYP450 isoforms) and compare pharmacokinetic parameters (t₁/₂, Cmax) in rodent models. Retain the fluorophenyl moiety, as its electron-withdrawing properties enhance binding affinity to target proteins .

Q. How can crystallographic data inform the design of derivatives with enhanced selectivity?

- Methodological Answer : Analyze X-ray structures to identify non-covalent interactions (e.g., π-π stacking between phenyl rings and hydrophobic pockets). For example, in analogs, the fluorophenyl group engages in edge-to-face interactions with Tyr-123 in kinase domains . Introduce substituents at the pyrazole C3 position (e.g., methyl, chloro) to exploit steric complementarity in target binding sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.